2,3,4-Trihydroxypentanoic acid
CAS No.:
Cat. No.: VC1922343
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O5 |
|---|---|
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 2,3,4-trihydroxypentanoic acid |
| Standard InChI | InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10) |
| Standard InChI Key | CHUMGDDVFASTDV-UHFFFAOYSA-N |
| SMILES | CC(C(C(C(=O)O)O)O)O |
| Canonical SMILES | CC(C(C(C(=O)O)O)O)O |
Introduction
Structural Relatives and Comparative Analysis
Related Compounds
The search results identify two structural relatives of 2,3,4-Trihydroxypentanoic acid:
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(2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid - A fluorinated derivative that differs at position 5, having a fluorine atom instead of a methyl group
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2,3,4-TRIHYDROXY-PENTANEDIOIC ACID (CAS 488-31-3) - A dicarboxylic acid analog with carboxylic acid groups at both ends of the carbon chain
Structural Comparison
The structural differences and similarities among these compounds can be visualized in the following comparison table:
These structural differences would significantly affect the physical, chemical, and potentially biological properties of each compound, despite their similar hydroxylation pattern at positions 2, 3, and 4.
Properties of the Fluorinated Analog
Since the search results contain substantial information about the fluorinated derivative, examining its properties may provide insights into potential characteristics of 2,3,4-Trihydroxypentanoic acid, while acknowledging the significant differences caused by the fluorine substitution.
Physical and Chemical Properties
The fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, has been characterized with the following properties:
By comparison, 2,3,4-Trihydroxypentanoic acid would have a slightly lower molecular weight (approximately 150 g/mol) due to the replacement of fluorine with hydrogen at position 5. Its melting point and other physical properties would likely differ from the fluorinated version due to different intermolecular forces.
Spectroscopic Data
The fluorinated derivative has been characterized by multiple analytical techniques:
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¹H NMR (300 MHz): δ 4.61-4.41 (2H, m, CH₂), 4.04 (1H, d, J= 3.1 Hz, H-2), 3.94-3.82 (2H, m, H-3 & H-4)
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¹³C NMR (100 MHz): δ 177.93 (C=O), 84.97 (CH₂, d, J= 164.6 Hz, C-5), 73.36 (CH, C-2), 72.15 (CH, d, J= 7.3 Hz, C-3), 69.80 (CH, d, J= 17.8 Hz, C-4)
For 2,3,4-Trihydroxypentanoic acid, the spectral data would differ significantly in certain aspects, particularly in the NMR spectra where signals for the methyl group would replace those of the fluoromethyl group, and the characteristic C-F coupling would be absent in the ¹³C NMR.
Biological Occurrence and Significance
Natural Sources
The fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, has been reported to occur naturally in:
Synthesis and Analytical Methods
Synthetic Approaches
The search results detail a multi-step synthesis for the fluorinated derivative:
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Starting from D-ribose to form 2,3-O-Isopropylidene-D-ribose
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Conversion to 2,3-O-Isopropylidene-D-ribono-1,4-lactone using K₂CO₃ and iodine
This synthetic pathway provides insights into potential approaches for synthesizing 2,3,4-Trihydroxypentanoic acid, possibly using similar starting materials and protection/deprotection strategies, but omitting the fluorination step or replacing it with an appropriate methylation.
Analytical Considerations
Based on the analytical methods used for the fluorinated derivative, similar approaches might be applicable for 2,3,4-Trihydroxypentanoic acid:
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NMR spectroscopy (¹H and ¹³C) would be essential for structural confirmation
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Mass spectrometry would provide molecular weight confirmation
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GC-MS analysis with derivatization (e.g., using MSTFA as demonstrated for the fluorinated analog)
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IR spectroscopy for functional group identification
The specific spectral characteristics would differ from the fluorinated analog, particularly in NMR spectra and mass fragmentation patterns.
Research Challenges and Future Directions
The search results reveal significant information gaps regarding 2,3,4-Trihydroxypentanoic acid:
Current Knowledge Gaps
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No specific physical or chemical property data
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No confirmed natural sources or biological activities
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No direct synthesis methods
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No spectral or analytical data specific to this compound
Interdisciplinary Significance
The research team involved in studying the fluorinated derivative included collaborators from multiple institutions, including the University of St Andrews, University of Aberdeen, Wuhan University, and the University of Ghana . This international collaboration suggests broad interest in this class of compounds across different research fields including chemistry, biochemistry, and natural product research.
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